molecular formula C14H10N4 B1662413 5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE

5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE

Cat. No.: B1662413
M. Wt: 234.26 g/mol
InChI Key: WGKYYZDYHYOKQV-UHFFFAOYSA-N
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Description

5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE is a quinoxaline derivative with the molecular formula C₁₄H₁₀N₄. This compound is known for its unique structure, which consists of a fused ring system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of o-phenylenediamine with a diketone, followed by cyclization to form the quinoxaline core. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as hydroxyl, alkyl, and acyl groups .

Mechanism of Action

The mechanism of action of 5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
  • 2,3-Bis(3,4-bis(decyloxy)phenyl)-5,8-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoxaline
  • Dipyrido[3,2-d:2′,3′-f]quinoxaline

Uniqueness

This compound is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain applications, such as enzyme inhibition and photoinitiation .

Properties

IUPAC Name

6,11-dihydroquinoxalino[2,3-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKYYZDYHYOKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE
Reactant of Route 2
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE
Reactant of Route 3
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE
Reactant of Route 4
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Reactant of Route 5
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE
Reactant of Route 6
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE

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